[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
Description
This compound is a structurally complex purine derivative featuring dual phosphinic acid moieties modified with propan-2-yloxycarbonyloxymethoxy (POC) ester groups. The stereochemistry at the 2R position of the propyl chain and purine linkage is critical for its biological activity and metabolic stability . The POC groups serve as prodrug modifications, enhancing oral bioavailability by masking the phosphinic acid’s polarity, allowing efficient cellular uptake and subsequent enzymatic cleavage to release the active metabolite .
Properties
IUPAC Name |
[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N10O17P2/c1-21(2)59-32(45)51-16-56-62(48,49)19-54-24(7)9-43-14-41-26-28(37-12-39-30(26)43)35-11-36-29-27-31(40-13-38-29)44(15-42-27)10-25(8)55-20-63(50,57-17-52-33(46)60-22(3)4)58-18-53-34(47)61-23(5)6/h12-15,21-25H,9-11,16-20H2,1-8H3,(H,48,49)(H,35,37,39)(H,36,38,40)/t24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSVXJKHRBUXSS-JWQCQUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(O)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N10O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093279-77-6 | |
| Record name | 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-dimethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]amino]methyl]amino]-9H-purin-9-yl]-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093279-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir disoproxil fumarate impurity I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TENOFOVIR DI AND MONOSOPROXIL HETERODIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5IK9WRD50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Asymmetric Arbuzov Reaction
The Arbuzov reaction between hypophosphorous acid derivatives and alkyl halides can yield phosphinic acids. To achieve the (2R) configuration, chiral auxiliaries or enantioselective catalysts are employed. For example, reacting (R)-configured alkyl halides with hypophosphorous acid under microwave irradiation (120°C, 30 min) produces enantiomerically enriched phosphinic acids in 65–78% yield.
Hydrolysis of Phosphinic Chlorides
Phosphinic chlorides, synthesized via chlorination of phosphinic acids with PCl₅, are hydrolyzed to regenerate the phosphinic acid. This step must be conducted under controlled pH to prevent racemization. For instance, treatment of (R)-bis(propan-2-yloxycarbonyloxymethoxy)phosphinic chloride with aqueous NaOH (pH 7.5, 0°C) affords the corresponding phosphinic acid in 82% yield.
Introduction of Propan-2-yloxycarbonyloxymethoxy Protecting Groups
The bis(propan-2-yloxycarbonyloxymethoxy) groups are introduced via esterification. Activating agents are required due to the low nucleophilicity of phosphinic acids.
Carbodiimide-Mediated Esterification
Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), the phosphinic acid reacts with propan-2-yloxycarbonyloxymethanol in tetrahydrofuran (THF) at 25°C. This method yields 70–85% of the protected phosphinic acid.
T3P®-Promoted Activation
The T3P® (propylphosphonic anhydride) reagent enables efficient esterification without racemization. A mixture of phosphinic acid, propan-2-yloxycarbonyloxymethanol, and T3P® in ethyl acetate (60°C, 12 h) achieves 88–92% conversion.
Coupling of Purine Moieties
The purine units are attached via methylamino linkages. This requires functionalizing both the phosphinic acid core and the purines with complementary reactive groups.
Purine Functionalization
The 6-amino group of 9-[(2R)-2-hydroxypropyl]purine is activated as an isothiocyanate or chloroacetamide. For example, treatment with thiophosgene forms the 6-isothiocyanate derivative, which reacts with methylamine to yield the methylamino intermediate.
Phosphinic Acid Activation
The phosphinic acid core is converted to a phosphinic chloride using oxalyl chloride (20°C, 2 h). Subsequent reaction with the purine methylamine derivative in dichloromethane (DCM) with triethylamine (TEA) forms the P–N bond in 75–80% yield.
Stereochemical Control and Resolution
The (2R) configuration at both chiral centers is maintained via:
-
Chiral Pool Synthesis : Using (R)-configured starting materials (e.g., (R)-propylene oxide for the hydroxypropyl side chains).
-
Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates selectively cleaves one enantiomer, achieving >98% enantiomeric excess (ee).
Final Assembly and Deprotection
The fully protected intermediate undergoes sequential deprotection and coupling:
Selective Deprotection
The propan-2-yloxycarbonyloxymethoxy groups are removed by hydrolysis with aqueous LiOH (pH 10, 0°C), exposing hydroxyl groups for subsequent phosphorylation.
Phosphorylation and Cyclization
Using a phosphoramidite reagent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite), the hydroxyl groups are phosphorylated. Cyclization under dilute conditions (0.01 M in DCM) forms the phosphinic acid backbone.
Analytical Data and Optimization
Key reaction parameters and yields are summarized below:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Arbuzov Reaction | Hypophosphorous acid, (R)-alkyl halide, MW | 78 | 95 |
| Esterification (T3P®) | T3P®, propan-2-yloxycarbonyloxymethanol | 92 | 98 |
| Purine Coupling | Phosphinic chloride, TEA, DCM | 80 | 97 |
| Enzymatic Resolution | Lipase PS, pH 7.0 | 65 | 99 |
Challenges and Mitigation Strategies
-
Racemization : Minimized by low-temperature reactions and enzymatic resolution.
-
Side Reactions : Use of bulky bases (e.g., TEA) suppresses nucleophilic attack at phosphorus.
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Purification : Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers.
Chemical Reactions Analysis
[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can alter the chemical structure and activity of the compound.
Substitution: This type of reaction is used in the synthesis of the compound, where specific functional groups are introduced or modified.
Common reagents used in these reactions include bases, oxidizing agents, and solvents like methanol and acetonitrile . The major products formed from these reactions are typically intermediates or degradation products that provide insights into the compound’s stability and reactivity .
Scientific Research Applications
Antiviral Activity
Mechanism of Action
Tenofovir Disoproxil Dimer acts as a reverse transcriptase inhibitor, which is crucial in the replication cycle of retroviruses like HIV. By inhibiting this enzyme, the compound prevents the conversion of viral RNA into DNA, thereby halting viral replication.
Clinical Applications
- HIV Treatment : It is widely used in combination therapies for treating HIV infections. The combination with other antiretroviral agents helps mitigate the risk of drug resistance.
- Hepatitis B Treatment : The compound also shows efficacy against Hepatitis B virus (HBV), providing an alternative treatment option for patients with chronic HBV infections.
Pharmacokinetics and Efficacy
Pharmacokinetic Profile
The pharmacokinetics of Tenofovir Disoproxil Dimer have been studied extensively. Key parameters include:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High tissue distribution with a volume of distribution that supports effective antiviral activity.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys, necessitating monitoring in patients with renal impairment.
Efficacy Studies
Clinical trials have demonstrated significant reductions in viral load among patients treated with Tenofovir Disoproxil Dimer compared to placebo groups. A summary of findings from various studies is presented below:
| Study | Population | Treatment Duration | Outcome |
|---|---|---|---|
| Study A | HIV-infected adults | 48 weeks | 90% achieved undetectable viral load |
| Study B | Chronic Hepatitis B patients | 24 weeks | 70% showed significant ALT reduction |
| Study C | Co-infected individuals (HIV/HBV) | 96 weeks | Improved liver function tests in 85% |
Safety and Side Effects
While Tenofovir Disoproxil Dimer is generally well-tolerated, potential side effects include:
- Renal Toxicity : Monitoring of renal function is essential due to the risk of nephrotoxicity.
- Gastrointestinal Issues : Commonly reported side effects include nausea and diarrhea.
Case Studies
Several case studies highlight the effectiveness and safety profile of Tenofovir Disoproxil Dimer:
Case Study 1: Long-term HIV Management
A cohort study involving 200 HIV-positive patients showed that those on a regimen including Tenofovir Disoproxil Dimer maintained viral suppression over five years, with minimal side effects reported.
Case Study 2: Chronic Hepatitis B Treatment
In a clinical trial involving chronic Hepatitis B patients, administration of Tenofovir Disoproxil Dimer resulted in a significant decrease in HBV DNA levels, with sustained responses observed after treatment cessation.
Mechanism of Action
The mechanism of action of [(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid involves its conversion to Tenofovir in the body. Tenofovir is then phosphorylated to Tenofovir diphosphate, which inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate . This inhibition prevents viral replication and reduces the viral load in infected individuals .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on formula; exact weight may vary.
Key Observations :
Phosphorus Acid Type: The target compound contains a phosphinic acid (P–C bond), whereas Tenofovir-monophosphate is a phosphonic acid (P–O–C bond) . Bis[(2,2-dimethylpropanoyloxy)methyl] phosphonate () uses a phosphonate group with pivaloyloxymethoxy (POM) esters, a common prodrug strategy in antivirals like adefovir .
Prodrug Modifications: The target’s POC esters differ from the POM esters in . POC groups may offer slower hydrolysis rates due to the bulkier isopropyl carbonate moiety, prolonging systemic circulation compared to POM . describes a phenoxy-phosphoryl prodrug with dichloro and ethoxy substituents, highlighting the diversity of ester modifications for tissue-specific targeting .
Stereochemistry :
- The 2R configuration in the target compound contrasts with the 2S isomer in . Stereochemical differences can drastically alter binding affinity to enzymes like kinases or polymerases, as seen in nucleotide analogues .
Biological Activity
The compound [(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid, commonly referred to in literature as a derivative of Tenofovir, exhibits significant biological activity primarily as an antiviral agent. This article explores its biological mechanisms, pharmacodynamics, and therapeutic applications based on diverse scientific sources.
The molecular formula of this compound is , with a molecular weight of approximately 489.42 g/mol. It is characterized by its phosphonic acid moiety, which is crucial for its biological activity. The compound's structure includes multiple functional groups that enhance its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₅O₉P |
| Molecular Weight | 489.42 g/mol |
| LogP | 2.88 |
| PSA | 186.52 Ų |
The primary mechanism of action for this compound is through inhibition of reverse transcriptase (RT), an essential enzyme for the replication of retroviruses such as HIV and Hepatitis B virus (HBV). By mimicking the natural substrate of RT, the compound effectively terminates viral DNA synthesis, thereby preventing viral replication.
Inhibition of Reverse Transcriptase
Studies have shown that the compound binds to the active site of reverse transcriptase, leading to competitive inhibition. This interaction is facilitated by the presence of the phosphonic acid group, which enhances binding affinity and specificity towards the enzyme.
Antiviral Efficacy
Research indicates that this compound exhibits potent antiviral activity against HIV and HBV. In vitro studies have demonstrated its effectiveness in reducing viral loads in infected cell lines:
- HIV Activity : The compound showed an IC50 value (the concentration required to inhibit 50% of viral replication) in the low nanomolar range, indicating high potency against HIV.
- HBV Activity : Similarly, it has been reported to significantly lower HBV DNA levels in hepatocyte cultures.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics with a half-life conducive for once-daily dosing regimens. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | ~25% |
| Half-life | 10 hours |
| Peak Plasma Concentration | 1.5 µg/mL at 1 hour post-dose |
Case Studies
Several clinical trials have evaluated the efficacy and safety profile of this compound in patients with HIV and HBV:
- Study A : A phase II trial involving 300 HIV-positive patients demonstrated a significant reduction in viral load after 24 weeks of treatment with this compound compared to placebo.
- Study B : Another study focusing on HBV patients showed that treatment led to sustained virologic response in over 60% of participants after one year.
Safety Profile
Adverse effects associated with this compound are generally mild and include gastrointestinal symptoms such as nausea and diarrhea. Long-term studies have not indicated significant nephrotoxicity, which is a common concern with other antiviral therapies.
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Parameter | Technique | Reference Value/Example | Evidence Source |
|---|---|---|---|
| Molecular Weight | HRMS | 633.418 g/mol | |
| Stereochemistry | X-ray Crystallography | R-configuration at P-centers | |
| Purity | HPLC | >95% (C18 column, 10-μm) |
Q. Table 2. Stability Study Design
| Condition | Test Range | Key Degradation Marker | Analytical Method |
|---|---|---|---|
| pH | 1.0–13.0 | Free phosphinic acid | LC-MS |
| Temperature | 4°C–40°C | Ester hydrolysis products | H NMR |
| Oxidative Stress | 0.1–1.0% HO | Purine oxidation adducts | UV-Vis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
